N-(Methyl)mercaptoacetamide

Overview

Description

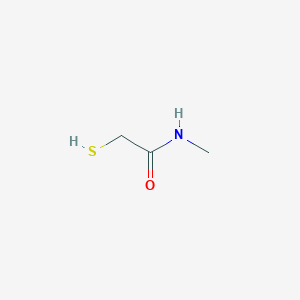

N-(Methyl)mercaptoacetamide is an organic compound with the molecular formula C3H7NOS. It is also known by its synonym N-(Methyl)thioglycolamide. This compound is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a methyl group. It is a clear, colorless liquid with a molecular weight of 105.16 g/mol .

Mechanism of Action

Target of Action

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide or N-methyl-2-sulfanylacetamide, primarily targets methionine sulfoxide moieties . Methionine sulfoxide is a derivative of the amino acid methionine, which plays a crucial role in protein synthesis and other biological processes.

Mode of Action

This compound acts as a reducing agent . It interacts with its targets, the methionine sulfoxide moieties, by reducing them . This reduction process can lead to changes in the structure and function of the proteins that contain these moieties.

Biochemical Pathways

It is known that the compound is used in various zinc complexes to study metalloprotein structure and interactions . Metalloproteins are proteins that contain a metal ion cofactor, and they play essential roles in many biological processes, including enzyme catalysis, electron transfer, and oxygen transport.

Pharmacokinetics

Its molecular weight of105.16 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with methionine sulfoxide moieties and its role in the study of metalloprotein structure and interactions . By reducing methionine sulfoxide moieties, it may influence the structure and function of proteins, potentially affecting various cellular processes.

Action Environment

It is known that the compound has a boiling point of83-85 °C at 0.3 mmHg and a density of 1.19 g/mL at 20 °C , suggesting that it may be stable under a wide range of conditions.

Biochemical Analysis

Biochemical Properties

N-methyl-2-sulfanylacetamide plays a significant role in biochemical reactions, particularly in the degradation of organophosphorus pesticides such as dimethoate . It interacts with several enzymes, including organic phosphohydrolases, which are crucial for the hydrolysis of phosphoester bonds. These interactions facilitate the breakdown of dimethoate into less harmful compounds, including N-methyl-2-sulfanylacetamide . The compound’s interaction with these enzymes highlights its importance in bioremediation processes.

Cellular Effects

N-methyl-2-sulfanylacetamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the expression of genes involved in detoxification pathways, thereby enhancing the cell’s ability to metabolize and eliminate toxic substances . Additionally, N-methyl-2-sulfanylacetamide can modulate cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential therapeutic applications.

Molecular Mechanism

At the molecular level, N-methyl-2-sulfanylacetamide exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes involved in the metabolism of organophosphorus compounds, thereby preventing the formation of toxic intermediates . This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which block the active sites of the enzymes and prevent substrate binding. Additionally, N-methyl-2-sulfanylacetamide can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-2-sulfanylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that N-methyl-2-sulfanylacetamide can have sustained effects on cellular function, particularly in enhancing the cell’s detoxification capacity. Prolonged exposure to high concentrations of the compound may lead to cellular stress and toxicity.

Dosage Effects in Animal Models

The effects of N-methyl-2-sulfanylacetamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance the detoxification capacity of the liver and other organs, thereby reducing the toxicity of organophosphorus compounds . At high doses, N-methyl-2-sulfanylacetamide can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

N-methyl-2-sulfanylacetamide is involved in several metabolic pathways, particularly those related to the degradation of organophosphorus compounds . It interacts with enzymes such as organic phosphohydrolases and cytochrome P450 monooxygenases, which facilitate the breakdown of these compounds into less toxic metabolites. The compound’s involvement in these pathways underscores its potential as a bioremediation agent for detoxifying contaminated environments.

Transport and Distribution

Within cells and tissues, N-methyl-2-sulfanylacetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type, blood flow, and the presence of specific transporters.

Subcellular Localization

N-methyl-2-sulfanylacetamide is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of N-methyl-2-sulfanylacetamide is crucial for its activity, as it allows the compound to interact with specific enzymes and other biomolecules involved in detoxification and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Methyl)mercaptoacetamide can be synthesized through the formal condensation of mercaptoacetic acid and methylamine . The reaction typically involves the use of a mild reducing agent to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH. The compound is then purified through techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(Methyl)mercaptoacetamide undergoes various chemical reactions, including:

Reduction: It acts as a mild reducing agent, particularly reacting with methionine sulfoxide moieties.

Common Reagents and Conditions

Reducing Agents: Common reducing agents used in reactions with this compound include zinc complexes and other mild reducing agents.

Reaction Conditions: Typical conditions involve maintaining a controlled temperature and pH to ensure the stability and reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield methionine, while substitution reactions can produce various derivatives depending on the substituents introduced .

Scientific Research Applications

N-(Methyl)mercaptoacetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-trimethylsilyl-trifluoroacetamide

- N-Methoxy-N-methyl-2,2,2-trifluoroacetamide

- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride

- N-Nitrosomethylphenylamine

- N-Nitrosodimethylamine

Uniqueness

N-(Methyl)mercaptoacetamide is unique due to its specific combination of a mercapto group and an amide group attached to a methyl group. This structure allows it to act as a mild reducing agent, particularly in reactions involving methionine sulfoxide moieties. Its ability to participate in both reduction and substitution reactions makes it versatile for various scientific research applications .

Biological Activity

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its role as a reducing agent, particularly in interactions with methionine sulfoxide moieties, and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₃H₇NOS

- Molecular Weight : 105.16 g/mol

- Density : 1.19 g/mL at 20 °C

- Boiling Point : 83-85 °C at 0.3 mmHg

This compound acts primarily as a reducing agent. It interacts with methionine sulfoxide, which is crucial in various biological processes, including protein folding and function. The compound's ability to reduce oxidized methionine residues is significant for maintaining protein stability and function under oxidative stress conditions .

Target Interactions

- Methionine Sulfoxide Moieties : The compound preferentially targets these moieties, facilitating their reduction back to methionine.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in the metabolism of organophosphorus compounds, thus preventing the formation of toxic intermediates.

This compound plays a vital role in several biochemical pathways:

- Cell Signaling : It influences cellular processes such as signaling pathways and gene expression related to detoxification.

- Detoxification Pathways : Enhances cellular metabolism and elimination of toxic substances by modulating gene expression involved in detoxification.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound has shown promising results in inhibiting bacterial proteases linked to virulence factors in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa:

| Compound | Inhibition Activity | Target |

|---|---|---|

| This compound | Low micromolar range | MBLs (IMP-7, NDM-1) |

| Derivative 2b | 1.3 nM potency | HDAC6 |

| Derivative 1 | Restored imipenem activity | NDM-1 expressing Klebsiella pneumoniae |

These findings suggest that derivatives of this compound could serve as multi-target inhibitors, addressing both bacterial resistance and virulence simultaneously .

Case Studies

- HDAC6 Inhibition : A study synthesized several mercaptoacetamides that demonstrated selective inhibition of HDAC6 with significant effects on tubulin acetylation in neuronal cultures. This suggests potential applications in neurodegenerative diseases .

- Protection Against Oxidative Stress : Research indicates that this compound reduces methionine sulfoxide levels in various biological models, showcasing its protective role against oxidative damage .

- Therapeutic Applications : Due to its ability to enhance T-regulatory cell function and reduce inflammatory responses, compounds related to this compound are being explored for therapeutic use in cancer and autoimmune diseases .

Properties

IUPAC Name |

N-methyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJNRJYQQPRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902428 | |

| Record name | NoName_1671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20938-74-3 | |

| Record name | N-Methylmercaptoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(methyl)mercaptoacetamide interact with metalloproteins, and what are the potential downstream effects?

A1: this compound (also known as N-methyl-2-sulfanylacetamide) can interact with metalloproteins containing zinc ions, such as matrix metalloproteinases (MMPs). Research suggests that this compound can bind to the zinc ion in a monodentate fashion, meaning through the sulfur atom only. [] This binding interaction can inhibit the activity of MMPs. [] MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes could have therapeutic potential for conditions like cancer and arthritis.

Q2: Can you provide details about the structural characterization of this compound, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they offer insights into its structure and reactivity. Based on its chemical name, we can deduce its molecular formula to be C3H7NOS and its molecular weight to be 105.17 g/mol. The research by Lo et al. [] utilizes electrospray ionization mass spectrometry (ESI-MS) to analyze the reaction of this compound with a lanthionine-containing mutacin peptide. The mass increase observed in the reaction products confirms the addition of one or two this compound molecules to the peptide, indicating the presence of reactive alpha,beta-unsaturated amino acids in the peptide structure. []

Q3: What is the application of this compound in material science?

A3: this compound plays a role in synthesizing nanomaterials. It can act as a sulfur source and a capping agent during the preparation of metal oxide nanocrystals. [] The presence of sulfur and amide groups in its structure allows it to interact with the surface of growing nanocrystals, influencing their size, morphology, and potentially their properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.